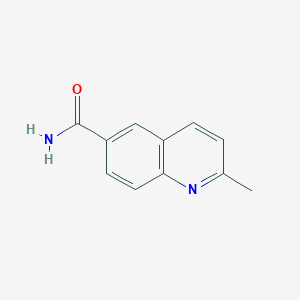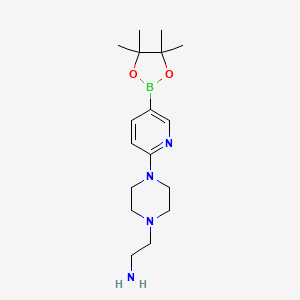
2-Methylchinolin-6-carboxamid
Übersicht
Beschreibung
2-Methylquinoline-6-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, industrial processes, and synthetic organic chemistry. The compound 2-Methylquinoline-6-carboxamide is particularly interesting due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
2-Methylquinoline-6-carboxamide has a broad range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its role in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Wirkmechanismus
Target of Action
Quinoline derivatives have been reported to have a wide range of biological and pharmaceutical activities .
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to various changes .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biological and pharmaceutical activities .
Result of Action
It’s worth noting that quinoline derivatives have been associated with a range of biological and pharmaceutical activities .
Biochemische Analyse
Biochemical Properties
2-Methylquinoline-6-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of Pim-1 kinase, a protein kinase involved in cell survival and proliferation . This inhibition is achieved through binding interactions with the active site of the enzyme, leading to a decrease in its activity. Additionally, 2-Methylquinoline-6-carboxamide interacts with apoptotic proteins such as Bcl-2 and BAX, promoting apoptosis in cancer cells .
Cellular Effects
The effects of 2-Methylquinoline-6-carboxamide on cellular processes are profound. It has been observed to induce apoptosis in various cancer cell lines, including MCF-7, CACO, HepG-2, and HCT-116 . This induction of apoptosis is mediated through the up-regulation of pro-apoptotic proteins like BAX and Caspase-3 and the down-regulation of anti-apoptotic proteins like Bcl-2 . Furthermore, 2-Methylquinoline-6-carboxamide influences cell signaling pathways, particularly those involved in cell proliferation and survival, thereby affecting gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, 2-Methylquinoline-6-carboxamide exerts its effects through several mechanisms. It binds to the active sites of enzymes such as Pim-1 kinase, inhibiting their activity . This binding interaction is facilitated by the carboxamide group, which forms hydrogen bonds with the enzyme’s active site residues. Additionally, 2-Methylquinoline-6-carboxamide modulates gene expression by influencing transcription factors and signaling pathways involved in apoptosis and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylquinoline-6-carboxamide have been studied over time to understand its stability and long-term impact on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to 2-Methylquinoline-6-carboxamide can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-Methylquinoline-6-carboxamide vary with different dosages in animal models. At lower doses, it has been observed to inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
2-Methylquinoline-6-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels in the body.
Transport and Distribution
The transport and distribution of 2-Methylquinoline-6-carboxamide within cells and tissues are facilitated by specific transporters and binding proteins. It is known to interact with membrane transporters that mediate its uptake into cells. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
2-Methylquinoline-6-carboxamide is localized in various subcellular compartments, including the cytoplasm and nucleus . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For instance, it can be transported to the nucleus, where it interacts with nuclear proteins and influences gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinoline-6-carboxamide typically involves the functionalization of the quinoline ring. One common method is the Doebner–von Miller reaction, which involves the condensation of aniline with acrolein in the presence of a strong acid . Another method involves the Friedländer synthesis, which uses 2-aminobenzaldehyde and acetaldehyde under acidic conditions .
Industrial Production Methods
Industrial production of 2-Methylquinoline-6-carboxamide often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as those using palladium or copper catalysts, are commonly used. Green chemistry approaches, including the use of ionic liquids and microwave irradiation, are also being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium azide or halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in the presence of a suitable solvent like dimethylformamide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylquinoline: Shares the quinoline core but lacks the carboxamide group.
6-Carboxamidoquinoline: Similar structure but without the methyl group at the 2-position.
Quinoline-6-carboxamide: Lacks the methyl group at the 2-position.
Uniqueness
2-Methylquinoline-6-carboxamide is unique due to the presence of both the methyl group at the 2-position and the carboxamide group at the 6-position. This dual functionalization enhances its biological activity and makes it a versatile intermediate in synthetic chemistry .
Eigenschaften
IUPAC Name |
2-methylquinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-7-2-3-8-6-9(11(12)14)4-5-10(8)13-7/h2-6H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOAWYNLJWFXOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2S)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidopropanoate](/img/structure/B1407104.png)
![Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate](/img/structure/B1407108.png)
![Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407109.png)








![Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1407122.png)
![Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride](/img/structure/B1407124.png)

